molecular formula C3H5ClO2 B146722 Methyl chloroacetate CAS No. 96-34-4

Methyl chloroacetate

Cat. No.: B146722
CAS No.: 96-34-4
M. Wt: 108.52 g/mol
InChI Key: QABLOFMHHSOFRJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It is known that Methyl chloroacetate is a halogenated ester . Esters are known to react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .

Cellular Effects

It is known that this compound has a potency of 107 mg/kg LD50, oral (Rat) . This suggests that it can have toxic effects on cells at high concentrations.

Molecular Mechanism

It is known to act as an extraction solvent during the separation of neutral compounds

Temporal Effects in Laboratory Settings

It is known that this compound has a vapor pressure of 6.9 hPa at 20 °C , suggesting that it can evaporate over time in laboratory settings.

Dosage Effects in Animal Models

It is known that this compound has a potency of 107 mg/kg LD50, oral (Rat) , suggesting that it can have toxic effects at high doses.

Metabolic Pathways

It is known that this compound is a halogenated ester , and esters are known to be involved in various metabolic pathways.

Transport and Distribution

It is known that this compound is slightly soluble in water and miscible with organic solvents , suggesting that it can be transported and distributed within cells and tissues through these mediums.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl chloroacetate is typically prepared by the esterification of chloroacetic acid with methanol. The reaction involves mixing methanol and chloroacetic acid in a weight ratio of 0.366:1, heating the mixture with stirring, and carrying out the esterification reaction at 105-110°C .

Industrial Production Methods: A novel method for preparing this compound involves using resin modified by acidic ionic liquid as a catalyst in a fixed bed reactor. This method does not require the addition of an aqueous solution, operates at a low reaction temperature, and has a high conversion rate of over 99.5% .

Chemical Reactions Analysis

Types of Reactions: Methyl chloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Methyl chloroacetate is unique due to its specific reactivity and applications in organic synthesis. Compared to ethyl chloroacetate, it has a slightly different reactivity profile due to the presence of the methyl group instead of the ethyl group. Methyl dichloroacetate and methyl bromoacetate have different halogen atoms, which affect their reactivity and applications. Methyl chloroformate and trichloromethyl chloroformate have additional functional groups that provide different reactivity and uses in chemical synthesis .

Properties

IUPAC Name

methyl 2-chloroacetate
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InChI

InChI=1S/C3H5ClO2/c1-6-3(5)2-4/h2H2,1H3
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InChI Key

QABLOFMHHSOFRJ-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCl
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Molecular Formula

C3H5ClO2
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DSSTOX Substance ID

DTXSID9041576
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Molecular Weight

108.52 g/mol
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Physical Description

Methyl chloroacetate appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid, Clear liquid with odor that is pungent and sweet; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

266 °F at 760 mmHg (USCG, 1999), 130 °C, BP: 130-132 °C, 129.5 °C
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Flash Point

125 °F (USCG, 1999), 57 °C, 135 °F (57 °C) (open cup), 57 °C o.c.
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Solubility

In water, 4.6X10+4 mg/L at 20 °C, In water, 5.2 g/100 mL at 19.8 °C (5.2X10+4 mg/L), Miscible with alcohol, ether, Very soluble in acetone, benzene, ethyl ether, ethanol, Miscible with oxygenated solvents, Solubility in water, g/100ml at 19.8 °C: 5.2
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Density

1.2337 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.236 g/cu cm at 20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

1.24 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

16.54 mmHg (USCG, 1999), 7.63 [mmHg], 7.63 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 650
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Color/Form

Liquid, Colorless liquid

CAS No.

96-34-4
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Melting Point

-26 °F (USCG, 1999), -32.3 °C, -32.1 °C
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Synthesis routes and methods

Procedure details

As in Example 1, but with 25 g of Co2 (CO)8 and 2.5 l of methanol, at 5.2 at. CO and 60° C., 868 g (8 moles) of chloroacetic acid methyl ester is reacted for 51/2 hours at a pH of approximately 8.0 with 1.67 kilograms of 17.8% sodium methylate (5.5 moles) in methanol. After processing, 660 g of malonic acid dimethyl ester is obtained (yield 91%) plus 22 g of acetic acid methyl ester (yield 5.5%) and about 20 g of high-boiling compounds, and 271 g of chloroacetic acid methyl ester.
Quantity
868 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
1.67 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl chloroacetate
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